molecular formula C13H21N3O3S B15122538 N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide

N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide

Cat. No.: B15122538
M. Wt: 299.39 g/mol
InChI Key: DRVUWZIRTLNHSU-UHFFFAOYSA-N
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Description

N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperidine ring, and a cyclopropanesulfonamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring can be introduced through nucleophilic substitution reactions, and the final cyclopropanesulfonamide moiety is often added via sulfonation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halides, sulfonyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can lead to the formation of oxazolone derivatives, while reduction can yield piperidine derivatives .

Scientific Research Applications

N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can interact with active sites of enzymes, while the piperidine ring can enhance binding affinity. The cyclopropanesulfonamide moiety can contribute to the compound’s stability and solubility, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide
  • (5-methyl-1,2-oxazol-3-yl)methanesulfonamide
  • 4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

Uniqueness

N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H21N3O3S

Molecular Weight

299.39 g/mol

IUPAC Name

N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]cyclopropanesulfonamide

InChI

InChI=1S/C13H21N3O3S/c1-10-8-12(14-19-10)9-16-6-4-11(5-7-16)15-20(17,18)13-2-3-13/h8,11,13,15H,2-7,9H2,1H3

InChI Key

DRVUWZIRTLNHSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CN2CCC(CC2)NS(=O)(=O)C3CC3

Origin of Product

United States

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